2-Chloro-4-fluorobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

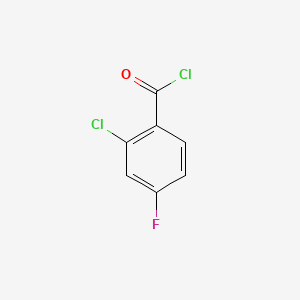

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIAZJJVWRVLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371433 | |

| Record name | 2-Chloro-4-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-54-9 | |

| Record name | 2-Chloro-4-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-Chloro-4-fluorobenzoyl Chloride (CAS No. 21900-54-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Benzoyl Chloride

2-Chloro-4-fluorobenzoyl chloride is a highly reactive, di-halogenated aromatic acyl chloride that serves as a pivotal building block in modern organic synthesis. Its strategic importance lies in the unique combination of a reactive acyl chloride group and a benzene ring substituted with both chloro and fluoro atoms. This distinct substitution pattern imparts specific electronic properties and steric influences that are highly valued in the fields of medicinal chemistry and agrochemical development. The presence of the fluorine atom, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of target molecules. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and safe handling, grounded in field-proven insights to empower researchers in leveraging this versatile reagent.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in any experimental setting. This compound is a liquid at room temperature, often appearing colorless to light yellow.[1] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 21900-54-9 | [1] |

| Molecular Formula | C₇H₃Cl₂FO | [1] |

| Molecular Weight | 193.00 g/mol | |

| Appearance | White or colorless to light yellow powder to lump to clear liquid | [1] |

| Boiling Point | 95 °C at 10 mmHg; 82-84 °C at 15 mmHg | [1][2] |

| Melting Point | 16 °C | [1] |

| Density | 1.447 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.551 |

Part 2: Synthesis and Mechanistic Insight

The most common and industrially scalable synthesis of this compound involves the chlorination of its parent carboxylic acid, 2-chloro-4-fluorobenzoic acid. The choice of chlorinating agent is critical and dictates the reaction conditions and work-up procedure. Two primary, highly effective methods are discussed below. The causality behind these choices lies in the efficiency of the reagents and the nature of the byproducts, which are gaseous and easily removed, driving the reaction to completion.

Method 1: Synthesis using Oxalyl Chloride (Preferred for Scalability and Purity)

This method is often preferred for its mild reaction conditions and the generation of only gaseous byproducts (CO, CO₂, HCl), which simplifies purification. The use of a catalytic amount of N,N-dimethylformamide (DMF) is crucial; it acts as a catalyst by forming a Vilsmeier reagent intermediate, which is a more potent acylating agent than oxalyl chloride itself.

Experimental Protocol: Synthesis via Oxalyl Chloride

-

Inert Atmosphere: To a 1 L, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to scrub HCl), add 2-chloro-4-fluorobenzoic acid (174.5 g, 1.0 mol).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) (500 mL) to dissolve the acid.

-

Catalyst Addition: Add N,N-dimethylformamide (DMF) (2 mL, catalytic amount) to the stirring solution.

-

Reagent Addition: Charge the dropping funnel with oxalyl chloride (139.6 g, 1.1 mol, 1.1 eq). Add the oxalyl chloride dropwise to the solution over 1 hour. An increase in temperature and gas evolution will be observed.

-

Reaction Completion: After the addition is complete, gently heat the mixture to 40-45 °C and maintain for 2 hours, or until gas evolution ceases. Monitor the reaction by TLC or ¹H NMR of a quenched aliquot.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess oxalyl chloride by rotary evaporation. The resulting crude oil is the desired this compound, which can be purified by vacuum distillation (boiling point: 82-84 °C at 15 mmHg) to yield a product of ≥98% purity.[2]

Method 2: Synthesis using Thionyl Chloride

An alternative, classic method employs thionyl chloride (SOCl₂). While also effective, it may require higher temperatures and can sometimes lead to minor chlorinated byproducts if not carefully controlled. The byproducts, SO₂ and HCl, are also gaseous.

Experimental Protocol: Synthesis via Thionyl Chloride

-

Setup: In a flask equipped as described above, combine 2-chloro-4-fluorobenzoic acid (174.5 g, 1.0 mol) and thionyl chloride (142.8 g, 1.2 mol, 1.2 eq).

-

Reaction: Add a catalytic amount of DMF (1-2 mL). Heat the mixture to reflux (approx. 75-80 °C) for 3-4 hours.

-

Isolation: After cooling, carefully remove the excess thionyl chloride by distillation at atmospheric pressure. The residue is then distilled under reduced pressure to afford the pure product.

The logical flow of the synthesis process is depicted below.

Caption: General workflow for the synthesis of this compound.

Part 3: Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Acylation of Amines and Alcohols

The compound reacts exothermically with primary and secondary amines to form the corresponding amides, and with alcohols to form esters. These reactions are fundamental in building more complex molecules in drug discovery. The reaction with an amine proceeds via a nucleophilic addition-elimination mechanism.

Caption: Key steps in the Friedel-Crafts acylation reaction pathway.

Part 4: Spectroscopic Characterization

Confirming the identity and purity of this compound is essential. Spectroscopic methods are the primary tools for this validation. While a dedicated spectrum for this specific molecule is not publicly available, data from closely related analogs like 2-fluoro-4-chlorobenzoyl chloride and 4-fluorobenzoyl chloride allow for a reliable prediction of its key spectral features. [3][4] ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three signals in the aromatic region (δ 7.0-8.2 ppm). The proton ortho to the acyl chloride group will be the most deshielded. Due to coupling with the fluorine atom, these signals will appear as complex multiplets or doublets of doublets. A representative ¹H NMR for the isomeric 2-fluoro-4-chlorobenzoyl chloride shows multiplets at δ 8.07 (1H) and 7.25 (2H). [3] ¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will show the characteristic carbonyl carbon signal around δ 165-170 ppm. There will be six aromatic carbon signals, with their chemical shifts influenced by the electron-withdrawing chloro and fluoro substituents. The carbon directly bonded to fluorine will exhibit a large C-F coupling constant (J ≈ 250 Hz).

¹⁹F NMR (376 MHz, CDCl₃): A single resonance is expected in the typical range for an aryl fluoride, likely between δ -100 to -115 ppm.

Infrared (IR) Spectroscopy: The most prominent peak in the IR spectrum will be the strong carbonyl (C=O) stretch of the acyl chloride, typically found in the range of 1770-1815 cm⁻¹. Additional strong absorptions corresponding to C-Cl, C-F, and C=C aromatic stretching will also be present.

Part 5: Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a key intermediate in the synthesis of complex, biologically active molecules. The 2-chloro-4-fluorophenyl moiety it installs is a common feature in many modern pharmaceuticals, particularly in the class of kinase inhibitors used in oncology.

While direct synthetic routes for blockbuster drugs using this specific CAS number are proprietary, its structural motif is central to several important anti-cancer agents. For instance, the synthesis of Sorafenib and Regorafenib , both multi-kinase inhibitors, involves the coupling of a substituted aminophenol with a chlorinated pyridine carboxamide and subsequent urea formation with a trifluoromethyl-substituted phenyl isocyanate. [5][6][7]The core strategy of using halogenated building blocks to construct these complex molecules underscores the importance of reagents like this compound. It enables the precise introduction of a key pharmacophore that contributes to the drug's binding affinity and overall efficacy.

Similarly, the synthesis of Cabozantinib , another tyrosine kinase inhibitor, involves the formation of an amide bond. [8][9]Although patents may describe alternative coupling reagents to avoid the use of reactive acid chlorides on a large scale, the fundamental disconnection approach often leads back to precursors like this compound at the research and development stage. [10]

Part 6: Quality Control, Handling, and Safety

Purity Assessment

The purity of this compound is typically assessed by Gas Chromatography (GC), often with a purity specification of ≥98%. [1]Common impurities may include the starting material (2-chloro-4-fluorobenzoic acid) or residual solvents from the synthesis (e.g., THF). Due to the compound's reactivity, care must be taken during GC analysis to avoid degradation in the hot injector port. High-Performance Liquid Chromatography (HPLC) can also be used and may be preferable for analyzing non-volatile impurities.

Safe Handling and Storage

This compound is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage. It must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapor or mist. Handle under an inert gas like nitrogen or argon to prevent hydrolysis.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1]It is crucial to protect it from moisture, as it will readily hydrolyze to the corresponding carboxylic acid and release corrosive hydrogen chloride (HCl) gas. Containers should be carefully resealed after use.

Accidental Release Measures

In case of a spill, evacuate the area. Use personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal as hazardous waste. Do not allow the product to enter drains.

Conclusion

This compound is more than a simple reagent; it is an enabling tool for chemical innovation. Its well-defined reactivity, combined with the desirable properties imparted by its halogen substituents, makes it a cornerstone intermediate for researchers in drug discovery and fine chemical synthesis. By understanding its properties, synthesis, and reactivity through a scientifically grounded and practical lens, professionals can confidently and safely incorporate this powerful building block into their synthetic strategies, paving the way for the next generation of advanced materials and therapeutics.

References

- Chemsrc. (2025). This compound CAS#:21900-54-9.

- Royal Society of Chemistry. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis - Supporting Information.

- PubChem. (n.d.). 2-Fluorobenzoyl chloride.

- ResearchGate. (2016). New Synthesis of Antitumor Drug Cabozantinib.

- ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib.

- PubMed. (2012). New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evaluation.

- Google Patents. (2009). Process for the preparation of sorafenib.

- Google Patents. (n.d.). Process for preparation of cabozantinib.

- National Institutes of Health. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation.

- ResearchGate. (n.d.). Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride.

- PubChem. (n.d.). 2-Chlorobenzoyl chloride.

- National Institutes of Health. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors.

- Google Patents. (n.d.). Process for the preparation of regorafenib and its crystalline forms.

- Google Patents. (n.d.). An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof.

- Google Patents. (n.d.). Preparation method of regorafenib.

- NIST. (n.d.). Benzoyl chloride, 2-fluoro-.

- Google Patents. (n.d.). Preparation method for 4-fluorobenzoyl chloride.

- National Institutes of Health. (n.d.). 4-Fluorobenzoyl chloride.

- Google Patents. (n.d.). Preparation method of cabozantinib or salt thereof.

- Google Patents. (n.d.). Process for the preparation of regorafenib and its crystalline forms.

- NIST. (n.d.). Benzoyl chloride, 4-chloro-.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 21900-54-9 | 2616-7-64 | MDL MFCD00084954 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 2-Fluoro-4-chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Fluorobenzoyl chloride(403-43-0) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 8. Cabozantinib synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Chloro-4-fluorobenzoyl Chloride: A Cornerstone Building Block for Advanced Synthesis

This guide provides an in-depth exploration of 2-Chloro-4-fluorobenzoyl chloride, a pivotal chemical intermediate for professionals in drug discovery, agrochemical development, and materials science. We will delve into its fundamental properties, reactivity, synthesis, and critical applications, offering field-proven insights to bridge theoretical knowledge with practical laboratory execution.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 21900-54-9) is a halogenated aromatic acyl chloride.[1][2] Its structure, featuring a highly reactive acyl chloride group and a benzene ring substituted with both chlorine and fluorine atoms, imparts a unique electrophilic character that is highly valued in organic synthesis.[2] The presence of these halogens is not merely for reactivity; they are frequently incorporated into final target molecules to modulate biological activity and enhance metabolic stability, making this compound a strategic choice in pharmaceutical and agrochemical design.[2]

The key quantitative data for this compound are summarized below, providing a quick reference for experimental planning and stoichiometric calculations.

| Property | Value | Source(s) |

| Molecular Weight | 193.01 g/mol | [3] |

| Molecular Formula | C₇H₃Cl₂FO | [1][2][3] |

| CAS Number | 21900-54-9 | [1][2][3] |

| Density | 1.447 g/mL at 25 °C | [1] |

| Boiling Point | 82-84 °C at 15 torr; 95 °C at 10 mmHg | [2][3] |

| Melting Point | 16 °C | [2] |

| Refractive Index | n20/D 1.551 | [1] |

| Appearance | Colorless to light yellow liquid or low-melting solid | [1][2] |

Mechanistic Insights: The Chemistry of Acylation

The primary utility of this compound stems from the high electrophilicity of the carbonyl carbon in the acyl chloride group (-COCl). This reactivity is the foundation of its function as a powerful acylating agent.

Causality of Reactivity:

-

Inductive Effect: The chlorine atom of the acyl chloride group and the halogen substituents on the aromatic ring are strongly electronegative. They pull electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, which facilitates the completion of the nucleophilic acyl substitution reaction.

This compound readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This core reaction is fundamental to its application in building more complex molecular architectures.

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most direct and reliable method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product purification.

Experimental Rationale: The reaction proceeds because thionyl chloride converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a much better leaving group. A subsequent attack by the chloride ion displaces the chlorosulfite group, yielding the acyl chloride. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to accelerate the reaction via the formation of a Vilsmeier intermediate.

Step-by-Step Synthesis Methodology

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas). Ensure the entire apparatus is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

-

Charging the Flask: To the flask, add 2-chloro-4-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Under the inert atmosphere, cautiously add thionyl chloride (SOCl₂) (typically 1.5-2.0 eq). Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Reaction: Heat the mixture to reflux (approximately 79 °C). The reaction is typically complete within 2-4 hours. Progress can be monitored by the cessation of gas evolution and confirmed by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of a quenched aliquot.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation (often under atmospheric pressure first, then under vacuum).

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield a clear, colorless to light yellow liquid.[4]

Self-Validation: The purity of the final product should be confirmed via spectroscopic analysis. The disappearance of the broad O-H stretch in the IR spectrum and the carboxylic acid proton signal in the ¹H NMR spectrum are definitive indicators of a successful conversion.

Applications in Drug Discovery and Agrochemicals

This compound is not merely a reagent but a strategic building block. It is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[2][5]

-

Pharmaceutical Synthesis: It is used in the production of anti-inflammatory, analgesic, and anti-cancer agents.[2] The 2-chloro-4-fluorophenyl moiety it introduces can enhance binding affinity to biological targets and improve pharmacokinetic properties.

-

Agrochemical Development: In agriculture, this compound is integral to formulating advanced herbicides and pesticides, contributing to improved crop yields and resistance.[2]

Safety, Handling, and Storage

Due to its high reactivity and corrosive nature, strict safety protocols must be followed when handling this compound.

-

Hazard Profile: The compound is corrosive and causes severe skin burns and eye damage.[1][6] It is a lachrymator (induces tearing) and is harmful if swallowed or inhaled.[6][7]

-

Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and full-face protection (goggles and face shield).[7][8]

-

Storage: this compound is moisture-sensitive and reacts with water, generating heat and corrosive HCl gas.[9][10] It must be stored in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area designated for corrosives.[6][8]

-

Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand or dry earth) for containment. Do not use water.[7] Dispose of the waste in sealed containers according to institutional and local regulations.

Conclusion

This compound is a versatile and highly reactive intermediate whose importance in modern chemical synthesis cannot be overstated. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use. By leveraging its unique structure, researchers and development professionals can continue to innovate and construct the complex molecules needed to address critical challenges in medicine and agriculture.

References

- Ningbo Inno Pharmchem Co., Ltd.

- PubChem. 2-Fluorobenzoyl chloride. [Link]

- Thermo Fisher Scientific.

- Thermo Fisher Scientific.

- Patsnap Eureka.

- SpectraBase. 2-Fluorobenzoyl chloride. [Link]

- Anshul Specialty Molecules. 4-Fluorobenzoyl Chloride. [Link]

- PrepChem.com. Synthesis of 2-fluorobenzoyl chloride. [Link]

Sources

- 1. 2-氯-4-氟苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. prepchem.com [prepchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound(21900-54-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-4-fluorobenzoyl Chloride: Properties, Reactivity, and Applications

Abstract

2-Chloro-4-fluorobenzoyl chloride is a pivotal chemical intermediate, distinguished by its halogen-substituted aromatic framework and a highly reactive acyl chloride functional group. This combination of features renders it an exceptionally versatile building block in the synthesis of complex organic molecules. Its strategic importance is most prominent in the pharmaceutical and agrochemical industries, where it serves as a precursor for a wide array of bioactive compounds, including anti-cancer agents, anti-inflammatory drugs, and next-generation pesticides.[1][2] The presence of both chlorine and fluorine substituents on the benzoyl moiety provides a unique handle for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of target molecules, such as metabolic stability and binding affinity.[1] This guide offers a comprehensive exploration of the core chemical properties, reactivity profile, synthesis, and safe handling of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective application.

Core Physicochemical & Spectroscopic Profile

This compound is typically a colorless to light yellow liquid or a low-melting solid, a physical state highly dependent on ambient temperature and purity.[1][3] Its pungent odor is characteristic of acyl chlorides. The molecule's reactivity is intrinsically linked to its structure: a benzoyl chloride core made highly electrophilic by the inductive effects of two halogen substituents.

Key Properties

A summary of the essential physicochemical data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 21900-54-9 | [1][4][5][6] |

| Molecular Formula | C₇H₃Cl₂FO | [1][4][5] |

| Molecular Weight | 193.00 g/mol | [1][5] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1][3] |

| Melting Point | 16 °C | [1][4] |

| Boiling Point | 95 °C at 10 mmHg; 82 - 84 °C at 20 hPa | [1][4] |

| Density | 1.447 - 1.47 g/cm³ at 25 °C | [1][4][5] |

| Refractive Index (n20/D) | ~1.55 | [1][5] |

| Purity | ≥ 97-98% (GC) | [1][3][5] |

Spectroscopic Signature

While a comprehensive public database of spectra for this specific molecule is limited, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from closely related analogues like 2-fluorobenzoyl chloride and 4-fluorobenzoyl chloride.[7][8][9]

-

¹H NMR: The spectrum would display signals in the aromatic region (typically 7.0-8.2 ppm). The three aromatic protons would exhibit a complex splitting pattern due to ortho, meta, and para couplings, further complicated by coupling to the ¹⁹F nucleus.

-

¹³C NMR: The carbonyl carbon is expected to resonate at approximately 165-170 ppm. Aromatic carbons will show characteristic shifts, with those directly bonded to or in proximity to fluorine exhibiting C-F coupling constants.

-

Infrared (IR) Spectroscopy: A very strong and sharp absorption band characteristic of the acyl chloride C=O stretch would be prominent in the range of 1750-1800 cm⁻¹. Additional bands corresponding to C-Cl, C-F, and aromatic C-C and C-H bonds would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 192 and a characteristic M+2 peak at m/z 194 with an intensity ratio of approximately 6:1, indicative of the two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Key fragmentation would involve the loss of the chlorine radical from the acyl chloride group (-Cl) to form the stable acylium ion.

Synthesis and Purification

The most prevalent and industrially scalable method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[10] The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is common in laboratory settings as the byproducts (CO₂, CO, HCl) are gaseous, simplifying purification.[11]

General Synthesis Protocol

The following protocol outlines a representative procedure for the synthesis of this compound.

Step 1: Reaction Setup

-

A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet (to scrub acidic gases like HCl), and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charge the flask with 2-chloro-4-fluorobenzoic acid (1.0 equivalent).

-

Add a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).[11]

Step 2: Addition of Chlorinating Agent

-

For synthesis using oxalyl chloride, add a catalytic amount of DMF (e.g., 0.01 equivalents) to the stirring solution.[11]

-

Slowly add the chlorinating agent (oxalyl chloride or thionyl chloride, ~1.1-1.5 equivalents) dropwise via the addition funnel at room temperature.[11] The reaction is often exothermic.

Step 3: Reaction and Monitoring

-

After the addition is complete, the mixture may be gently heated to reflux (e.g., 40-50°C) to drive the reaction to completion.[11]

-

Monitor the reaction progress by quenching a small aliquot and analyzing via TLC or ¹H NMR to observe the disappearance of the starting carboxylic acid.

Step 4: Workup and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and any excess chlorinating agent under reduced pressure (vacuum).

-

The crude this compound, often obtained as a pale yellow oil or solid, can be purified by vacuum distillation to yield the final product with high purity.[11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This electrophilicity is significantly enhanced by the strong electron-withdrawing inductive effects of the chlorine atom on the carbonyl group and the halogen substituents on the aromatic ring. Consequently, it is a potent acylating agent that readily undergoes nucleophilic acyl substitution.

Nucleophilic Acyl Substitution

This class of reactions is the cornerstone of this compound's utility. It reacts with a wide variety of nucleophiles to introduce the 2-chloro-4-fluorobenzoyl moiety into a target molecule.

-

Amidation (Reaction with Amines): It reacts rapidly with primary and secondary amines to form stable amide bonds. This is one of the most important reactions in drug synthesis for linking molecular fragments. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

-

Esterification (Reaction with Alcohols): In the presence of a base, it reacts with alcohols to form esters. This transformation is fundamental in organic synthesis.

-

Hydrolysis (Reaction with Water): this compound reacts readily, often vigorously, with water and moisture to hydrolyze back to 2-chloro-4-fluorobenzoic acid.[7] This reactivity underscores the critical need for anhydrous handling and storage conditions.[4][12]

Friedel-Crafts Acylation

A hallmark reaction for this class of compounds is the Friedel-Crafts acylation, an electrophilic aromatic substitution that forms a new carbon-carbon bond.[13][14] In this reaction, this compound is used to acylate another aromatic ring (an arene) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), to produce an aryl ketone.[13]

Mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond. This leads to the formation of a highly reactive and resonance-stabilized acylium ion electrophile.[14][15]

-

Electrophilic Attack: The electron-rich aromatic ring of the substrate acts as a nucleophile, attacking the electrophilic acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[14]

Unlike Friedel-Crafts alkylation, the acylation reaction has the distinct advantage of not being prone to carbocation rearrangements.[16] Furthermore, the resulting ketone product is deactivated towards further substitution, preventing polyacylation.[17]

Caption: Mechanism of the Friedel-Crafts Acylation reaction.

Applications in Drug Discovery and Agrochemicals

The utility of this compound as a synthetic intermediate is extensive. Its ability to introduce a di-halogenated phenyl ring is highly valued in medicinal chemistry and agrochemical design.

-

Pharmaceutical Synthesis: It is a key building block for synthesizing a range of pharmaceuticals, including anti-inflammatory, analgesic, and anti-cancer agents.[1] The fluorine atom is often incorporated to block metabolic oxidation sites, increase binding affinity, or improve bioavailability. The chlorine atom can also serve as a key interaction point or a site for further chemical modification.

-

Agrochemical Development: In the agrochemical sector, this compound is used in the creation of potent herbicides and pesticides.[1] The specific halogenation pattern can enhance the efficacy and selectivity of the final active ingredient, leading to more effective crop protection solutions.

-

Materials Science: It is also employed in the synthesis of specialty polymers and resins, where the incorporated halogen atoms can impart desirable properties such as enhanced thermal stability and chemical resistance.[1][2]

Safety, Handling, and Storage

Due to its high reactivity, this compound presents significant handling hazards. Adherence to strict safety protocols is mandatory.

-

Hazards:

-

Corrosive: It causes severe skin burns and serious eye damage.[3][12]

-

Water Reactive: Contact with water or moisture leads to a vigorous reaction, liberating corrosive hydrogen chloride (HCl) gas.[7][18]

-

Respiratory Irritant: Vapors and mists are irritating to the respiratory tract and can cause damage.[12] It is also a lachrymator, causing tearing.[18]

-

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and splash-proof goggles.

-

A full-face shield is strongly recommended.

-

All handling operations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[18]

-

-

Handling and Storage:

-

Always handle and store under an inert gas, such as nitrogen or argon, to prevent hydrolysis.[4]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, strong bases, and oxidizing agents.[12][19][20]

-

Containers must be kept tightly sealed and stored upright to prevent leakage.[4] Recommended storage temperature is often between 2-8 °C.[1]

-

-

Transport Information:

References

- 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem. [Link]

- Synthesis of 2-fluorobenzoyl chloride - PrepChem.com. [Link]

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - P

- Friedel–Crafts reaction - Wikipedia. [Link]

- 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem - NIH. [Link]

- 4-Fluorobenzoyl Chloride - Anshul Specialty Molecules. [Link]

- Friedel-Crafts Acyl

- EAS Reactions (3)

- A kind of preparation method of the fluorobenzoyl chloride of 2,4 dichloro 5 - Google P

- 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem. [Link]

- Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. [Link]

- (PDF)

- 18.

- The reactions of 2-(chloroseleno)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 21900-54-9 | TCI AMERICA [tcichemicals.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. 2-氯-4-氟苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 21900-54-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Fluorobenzoyl chloride(403-43-0) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR [m.chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. 2-Fluoro-4-chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. Friedel–Crafts Acylation [sigmaaldrich.com]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Friedel-Crafts Acylation [organic-chemistry.org]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloro-4-fluorobenzoyl Chloride: A Cornerstone Intermediate in Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-fluorobenzoyl chloride (CFBC), a pivotal chemical intermediate for professionals in drug development, agrochemical research, and fine chemical synthesis. We will move beyond simple data recitation to explore the structural nuances, inherent reactivity, and the causal logic behind its synthesis and application. This document is structured to serve as a practical, in-depth resource, detailing not only the 'what' but the 'why' of its chemical behavior and utility. We will cover its physicochemical properties, robust synthetic protocols with mechanistic insights, analytical characterization, and critical safety considerations, establishing a holistic understanding of this versatile building block.

Core Characteristics: Physicochemical Properties and Structural Elucidation

This compound is a disubstituted benzoyl chloride whose value lies in the unique combination of its functional groups. The acyl chloride moiety provides a site of high reactivity for nucleophilic acyl substitution, while the halogen substituents on the aromatic ring modulate the electronic properties and provide steric influence, which can be crucial for directing subsequent reactions or enhancing the biological activity of the final product.[1]

The fundamental properties of CFBC are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 21900-54-9 | [2] |

| Molecular Formula | C₇H₃Cl₂FO | [2] |

| Molecular Weight | 193.00 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or lump | [1] |

| Density | ~1.447 g/mL at 25 °C | |

| Boiling Point | 95 °C at 10 mmHg | [1] |

| Refractive Index | n20/D ~1.551 | |

| SMILES String | Fc1ccc(C(Cl)=O)c(Cl)c1 | |

| InChI Key | POIAZJJVWRVLBO-UHFFFAOYSA-N |

Structural Representation

The spatial arrangement of the atoms is critical to understanding the molecule's reactivity.

Caption: General workflow for the synthesis of CFBC.

Detailed Experimental Protocol (Thionyl Chloride Method)

Causality: This protocol is designed for complete conversion and straightforward purification. The use of an inert solvent prevents side reactions, and reflux ensures the reaction proceeds at a sufficient rate. The final vacuum distillation is critical for removing non-volatile impurities and isolating the pure product.

-

Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), add 2-Chloro-4-fluorobenzoic acid (17.45 g, 0.1 mol).

-

Solvent Addition: Add an anhydrous, inert solvent such as toluene or dichloromethane (150 mL). Stir the mixture to form a suspension or solution. Rationale: The solvent facilitates heat transfer and mixing; its anhydrous nature is critical to prevent hydrolysis of the product and reagent. [3]3. Reagent Addition: Slowly add thionyl chloride (SOCl₂) (13.1 g, 8.7 mL, 0.11 mol, 1.1 eq.) to the stirred mixture at room temperature. Rationale: A slight excess of the chlorinating agent ensures the complete consumption of the starting carboxylic acid.

-

Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C; for dichloromethane, ~40°C) and maintain for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). Rationale: Heating provides the necessary activation energy for the reaction. The gaseous byproducts conveniently exit the reaction mixture, driving the equilibrium towards the product. [4]5. Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. Rationale: This step isolates the crude product from volatile components.

-

Purification: Purify the resulting crude oil by fractional distillation under high vacuum to yield pure this compound as a colorless liquid. Rationale: Vacuum distillation allows the high-boiling product to be distilled at a lower temperature, preventing thermal decomposition.

Reaction Mechanism

The conversion of the carboxylic acid to the acyl chloride is a classic nucleophilic substitution reaction at the carboxyl group.

-

The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is eliminated, forming a highly reactive chlorosulfite intermediate. This step effectively converts the poor leaving group (-OH) into a very good leaving group (-OSOCl). [5]3. The chloride ion (Cl⁻) generated in the previous step then acts as a nucleophile, attacking the carbonyl carbon.

-

This attack leads to the reformation of the carbonyl double bond and the elimination of the leaving group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion.

Caption: Simplified mechanism of acyl chloride formation.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its successful use in subsequent synthetic steps. A multi-technique approach is standard.

-

Purification: Fractional distillation under reduced pressure is the gold-standard method for purifying acyl chlorides, separating the desired product from any non-volatile starting material or polymeric byproducts. [6]* Gas Chromatography (GC): GC is an excellent technique for assessing purity. A pure sample will show a single major peak at a characteristic retention time. It is often coupled with Mass Spectrometry (GC-MS) for definitive identification. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are powerful tools for structural confirmation. The chemical shifts, splitting patterns (coupling), and integration of the peaks provide a detailed fingerprint of the molecule. For a similar compound, 2-fluoro-4-chlorobenzoyl chloride, characteristic ¹H NMR peaks were observed around δ 8.07 and δ 7.25. [7]Spectral data for analogous compounds can provide expected ranges for CFBC. [8][9][10]* Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the key functional group. A strong absorption band in the region of 1750-1815 cm⁻¹ is characteristic of the C=O stretch in an acyl chloride.

Applications in Synthesis

The primary value of this compound is as a molecular scaffold. It allows for the efficient introduction of the "2-chloro-4-fluorobenzoyl" moiety into a target molecule. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals where fluorine and chlorine atoms can enhance metabolic stability, binding affinity, and lipophilicity. [1] A common application is in the synthesis of amides, which are prevalent in drug molecules.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-氯-4-氟苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 7. 2-Fluoro-4-chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Fluoro-4-chlorobenzoyl chloride(394-39-8) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Chlorobenzoyl chloride(609-65-4) 1H NMR [m.chemicalbook.com]

- 10. 4-Fluorobenzoyl chloride(403-43-0) 1H NMR [m.chemicalbook.com]

An In-Depth Guide to the Safe Handling of 2-Chloro-4-fluorobenzoyl Chloride

This document provides a comprehensive technical overview of the safety protocols and hazard management for 2-Chloro-4-fluorobenzoyl chloride (CAS No. 21900-54-9), a crucial reagent in pharmaceutical and agrochemical synthesis. Designed for researchers, chemists, and drug development professionals, this guide synthesizes data from authoritative safety data sheets (SDS) to explain not just what precautions to take, but why they are necessary, ensuring a proactive and informed approach to laboratory safety.

Core Hazard Profile & Chemical Identity

This compound is a functionalized acyl chloride.[1] Its high reactivity, which makes it a valuable synthetic building block, is also the source of its significant hazards. The primary dangers stem from its rapid reaction with nucleophiles, particularly water, and its inherent corrosivity.[2][3]

Expert Insight: As an acyl chloride, this compound will readily hydrolyze upon contact with moisture (e.g., in the air, on skin, or in mucous membranes) to form hydrochloric acid (HCl) and 2-chloro-4-fluorobenzoic acid. The generated HCl is a primary contributor to the severe corrosive and lachrymatory (tear-inducing) effects observed.[2][3]

Below is a summary of its classification under the Globally Harmonized System (GHS).

| Property | Identifier |

| Chemical Name | This compound[4] |

| Synonyms | Benzoyl chloride, 2-chloro-4-fluoro-[1] |

| CAS Number | 21900-54-9[1] |

| Molecular Formula | C₇H₃Cl₂FO[1] |

| Molecular Weight | 193.00 g/mol [1] |

| Form | Liquid[1] |

| Density | 1.447 g/mL at 25 °C[1] |

| GHS Hazard Classification | Details |

| Signal Word | Danger [1][5] |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark)[6] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[1][2] H318: Causes serious eye damage.[5][6] H302: Harmful if swallowed.[1][5] H335: May cause respiratory irritation.[6] H290: May be corrosive to metals.[5] |

| Additional Hazards | Lachrymator: Substance which increases the flow of tears.[2][6] Moisture Sensitive: Reacts with water, potentially liberating toxic gas.[2][4] |

Proactive Risk Mitigation: Handling and Storage

Effective risk management begins before the container is opened. It involves a combination of engineering controls, rigorous personal protective equipment (PPE), and appropriate storage conditions.

The fundamental principle is to prevent vapor and aerosol exposure and to contain spills.

-

Primary Control: All handling of this compound, including weighing and dispensing, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][3]

-

Emergency Equipment: An eyewash station and a safety shower must be located in the immediate vicinity of the workstation.[3] This is non-negotiable due to the chemical's severe corrosive properties.

A multi-layered PPE approach is mandatory to protect against the severe corrosive hazards.

| Protection Type | Specification | Causality and Rationale |

| Eye/Face Protection | Chemical safety goggles and a full-face shield.[1][7] | Goggles provide a seal against splashes and vapors. The face shield offers a secondary, broader layer of protection for the entire face from splashes during transfers or potential reactions. |

| Skin Protection | Gloves: Impervious gloves (e.g., nitrile or neoprene). Check manufacturer data for breakthrough times. Clothing: A chemically resistant lab coat. For larger quantities, a corrosive-resistant apron or full suit is recommended.[7] | The substance causes severe skin burns upon contact.[1] Contaminated clothing must be removed immediately while under a safety shower.[2] |

| Respiratory Protection | For routine use in a fume hood, respiratory protection may not be required. However, in case of spills or ventilation failure, a respirator with a combination filter for organic vapors and acid gases (e.g., Type ABEK EN14387) is essential.[1] | The compound itself is a respiratory irritant, and its hydrolysis product, HCl gas, is highly corrosive to the respiratory tract.[6] |

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

-

Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[3][4] The container must be kept tightly closed to prevent moisture ingress.[4][6]

-

Inert Atmosphere: Due to its sensitivity to moisture, it should be stored under an inert gas like nitrogen or argon.[3][4]

-

Segregation: Store in a designated corrosives area.[1][3] It must be kept separate from incompatible materials such as:

Emergency Response Workflow

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

Immediate action is paramount. The goal is rapid decontamination and seeking professional medical help.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do.[4][5] Immediately call a poison center or physician. [2][4]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[8] Flush the affected skin area with plenty of water for at least 15 minutes.[2] Immediately call a poison center or physician. [7]

-

Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing.[2][6] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[2][8] Immediately call a poison center or physician. [2][7]

-

Ingestion: Rinse the mouth thoroughly with water.[4][5] Do NOT induce vomiting. [4][5] If the victim is conscious, give small amounts of water to drink. Immediately call a poison center or physician. [7]

Causality Note: Inducing vomiting after ingesting a corrosive substance can cause secondary damage to the esophagus and throat. The primary medical intervention focuses on dilution and symptomatic treatment.[9]

The response to a spill focuses on containment, neutralization, and cleanup without creating additional hazards.

-

Evacuate: Evacuate non-essential personnel from the immediate area.[2]

-

Ventilate: Ensure the area is well-ventilated (only if safe to do so without spreading vapor to other labs).

-

Control Ignition Sources: Eliminate all sources of ignition.[8]

-

Containment: Stop the leak if it can be done without risk. For small spills, cover with a dry, inert absorbent material such as sand, dry earth, or vermiculite.[2][8] DO NOT USE WATER. [8]

-

Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[2]

-

Decontamination: Clean the spill area thoroughly, but avoid flushing with water that could enter drains.[4]

// Nodes start [label="Exposure or Spill Event", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Exposure Path exp_type [label="What is the exposure type?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; skin [label="Skin/Hair Contact", fillcolor="#EA4335", fontcolor="#FFFFFF"]; eye [label="Eye Contact", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhale [label="Inhalation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Skin Actions skin_action1 [label="Immediately remove\nall contaminated clothing.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; skin_action2 [label="Rinse skin with water/shower\nfor at least 15 minutes.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Eye Actions eye_action1 [label="Rinse cautiously with water\nfor at least 15-20 minutes.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eye_action2 [label="Remove contact lenses\nif present and easy to do.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Inhalation Actions inhale_action1 [label="Remove person to fresh air.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhale_action2 [label="Keep comfortable for breathing.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Medical Attention medical [label="IMMEDIATELY CALL\nA POISON CENTER OR DOCTOR", shape=box, style="filled,bold", fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=2];

// Spill Path spill [label="Is it a spill?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; spill_action1 [label="Evacuate & Ventilate Area\n(Ensure Personal Safety)", fillcolor="#FBBC05", fontcolor="#202124"]; spill_action2 [label="Absorb with DRY, inert material\n(e.g., sand, vermiculite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spill_action3 [label="Collect in sealed container\nfor hazardous waste disposal.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> exp_type [label=" Exposure "]; start -> spill [label=" Spill "];

exp_type -> skin [label=" Skin "]; exp_type -> eye [label=" Eye "]; exp_type -> inhale [label=" Inhalation "];

skin -> skin_action1; skin_action1 -> skin_action2; skin_action2 -> medical;

eye -> eye_action1; eye_action1 -> eye_action2; eye_action2 -> medical;

inhale -> inhale_action1; inhale_action1 -> inhale_action2; inhale_action2 -> medical;

spill -> spill_action1; spill_action1 -> spill_action2; spill_action2 -> spill_action3; } end_dot Caption: Decision tree for emergency response to exposure or spills.

Fire-Fighting and Disposal

While the liquid itself is combustible but not highly flammable (Flash Point 107.2 °C), its reaction with water and decomposition products are the primary fire-related hazards.[1]

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3]

-

Unsuitable Media: DO NOT USE WATER. Contact with water liberates toxic and corrosive hydrogen chloride gas.[2][3]

-

Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), hydrogen chloride (HCl), phosgene, and gaseous hydrogen fluoride (HF).[3][10] Containers may explode when heated.[3]

-

Protective Equipment: Firefighters must wear positive-pressure self-contained breathing apparatus (SCBA) and full protective gear.[3][8]

Disposal of this compound and its containers must be handled as hazardous waste.

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6]

-

Prohibition: Do not empty into drains or release into the environment.[2][4] The material is corrosive and can affect the pH of aquatic systems.[2]

// Nodes prep [label="Step 1: Preparation\n- Verify fume hood function\n- Confirm eyewash/shower access", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="Step 2: Don PPE\n- Face shield & Goggles\n- Chemical-resistant gloves\n- Lab coat", fillcolor="#FBBC05", fontcolor="#202124"]; retrieve [label="Step 3: Retrieve from Storage\n- Check container integrity\n- Transport in secondary containment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; handle [label="Step 4: Use in Fume Hood\n- Dispense/weigh carefully\n- Keep container sealed when not in use\n- Avoid moisture contact", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cleanup [label="Step 5: Post-Procedure\n- Tightly reseal container\n- Decontaminate work surface\n- Dispose of contaminated materials as hazardous waste", fillcolor="#4285F4", fontcolor="#FFFFFF"]; storage [label="Step 6: Return to Storage\n- Return to cool, dry, corrosives cabinet\n- Ensure inert atmosphere if required", fillcolor="#34A853", fontcolor="#FFFFFF"]; doff [label="Step 7: Doff PPE\n- Remove gloves and wash hands thoroughly", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections prep -> ppe; ppe -> retrieve; retrieve -> handle; handle -> cleanup; cleanup -> storage; storage -> doff; } end_dot Caption: Standard workflow for the safe laboratory use of the chemical.

References

- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. [Link]

- 2-Fluorobenzoyl chloride PubChem Entry.

- This compound 21900-54-9. TCI AMERICA. [Link]

- SAFETY DATA SHEET - 4-Fluorobenzoyl chloride (Representative Compound). Thermo Fisher Scientific. [Link]

Sources

- 1. 2-氯-4-氟苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound(21900-54-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-fluorobenzoyl Chloride

Foreword: Understanding the Significance of a Key Building Block

In the landscape of modern drug discovery and agrochemical development, the precise manipulation of molecular architecture is paramount. Halogenated aromatic compounds, in particular, have proven to be invaluable scaffolds, offering unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability. Among these, 2-Chloro-4-fluorobenzoyl chloride emerges as a pivotal intermediate. Its distinct substitution pattern—a chlorine atom ortho to the acyl chloride and a fluorine atom para—creates a reactive yet tunable electrophile, making it a cornerstone for the synthesis of a multitude of complex target molecules.[1][2] This guide provides an in-depth exploration of the core physical properties of this compound, offering not just data, but a field-proven perspective on why these characteristics are critical for its application in research and development.

Core Molecular and Physical Characteristics

A comprehensive understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization. The physical characteristics of this compound dictate its handling, reaction conditions, and purification strategies.

Identity and Structure

-

Chemical Name: this compound

-

CAS Number: 21900-54-9

-

Molecular Formula: C₇H₃Cl₂FO

The presence of two different halogen atoms on the benzene ring, in addition to the highly reactive acyl chloride functional group, underpins the compound's utility in synthetic chemistry.

Key Physical Properties at a Glance

For ease of reference and comparison, the critical physical properties of this compound are summarized in the table below. These values are crucial for designing experimental setups, from reaction temperature control to solvent selection.

| Property | Value | Significance in Application |

| Appearance | Colorless to light yellow liquid or powder/lump | A visual indicator of purity; significant color deviation may suggest degradation or impurities. |

| Melting Point | 16 °C | Its low melting point means it can exist as a solid or liquid at or near room temperature, impacting handling and storage. |

| Boiling Point | 82 - 84 °C at 20 hPa; 95 °C at 10 mmHg | Dictates purification by vacuum distillation and informs the selection of appropriate reaction temperatures to avoid degradation. |

| Density | 1.447 g/cm³ at 25 °C | Important for mass-to-volume conversions in reaction setup and for understanding its behavior in biphasic systems. |

| Refractive Index | n20/D 1.551 | A rapid and non-destructive method for purity assessment. |

Experimental Determination of Physical Properties: A Methodological Deep Dive

The data presented above are not mere numbers; they are the results of precise experimental measurements. For the researcher, understanding the causality behind these experimental choices is crucial for reproducing and validating these findings.

Melting Point Determination: The Thiele Tube Method

The melting point of 16 °C for this compound places it in a category of compounds that can be either solid or liquid at ambient laboratory temperatures. A precise melting point determination is a fundamental indicator of purity.

Experimental Workflow: Melting Point Determination

Caption: Workflow for Melting Point Determination.

Causality Behind the Protocol:

-

Why a Thiele Tube? The unique shape of the Thiele tube promotes convection currents in the heating oil, ensuring a uniform temperature distribution around the sample and thermometer, which is critical for an accurate measurement.[5]

-

Why a Slow Heating Rate? A rapid temperature increase can lead to a lag between the thermometer reading and the actual sample temperature, resulting in an artificially high and broad melting point range. A rate of 1-2 °C per minute near the expected melting point is standard for achieving thermal equilibrium.

-

Self-Validating System: A sharp melting point range (typically ≤ 1 °C) is indicative of a high-purity compound. A broad or depressed melting range suggests the presence of impurities.[6]

Boiling Point Determination under Reduced Pressure

Given its relatively high boiling point at atmospheric pressure and potential for decomposition at elevated temperatures, determining the boiling point of this compound is best performed under reduced pressure.

Experimental Protocol: Micro Boiling Point Determination

-

Sample Preparation: Place a few milliliters of the liquid into a small test tube.

-

Capillary Inversion: Insert a melting point capillary tube (sealed at one end) into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube).

-

Heating: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Equilibrium Point: When a continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[3][5][7][8] This is the point where the vapor pressure of the liquid equals the pressure of the system.

Causality Behind the Protocol:

-

Why Reduced Pressure? Many organic compounds, especially reactive ones like acyl chlorides, can decompose at their atmospheric boiling points. Reducing the pressure lowers the temperature required for boiling, preserving the integrity of the compound.

-

Why the Inverted Capillary? The inverted capillary traps a small amount of air. As the liquid is heated, this air and the vapor of the liquid expand, creating the stream of bubbles. At the boiling point, the vapor pressure inside the capillary equals the external pressure. Upon cooling, the point at which the liquid re-enters the capillary signifies this equilibrium.

Density and Refractive Index: Rapid Purity Checks

Density and refractive index are valuable physical constants for liquids, providing a quick and non-destructive means of assessing purity.

-

Density Measurement: The density is determined by accurately measuring the mass of a known volume of the liquid using a pycnometer or, more simply, a calibrated volumetric flask and an analytical balance.[9][10][11][12][13] The temperature must be controlled and recorded as density is temperature-dependent.

-

Refractive Index Measurement: An Abbe refractometer is the standard instrument for this measurement.[14][15] A few drops of the liquid are placed on the prism, and the instrument is adjusted to read the refractive index. This value is highly sensitive to impurities and temperature.

Chemical Reactivity and Stability: The Synthetic Chemist's Perspective

The physical properties of this compound are intrinsically linked to its chemical behavior. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the inductive electron-withdrawing effects of the two chlorine atoms and the fluorine atom.

Nucleophilic Acyl Substitution: The Core Reactivity

This compound readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles. This is the cornerstone of its utility as a synthetic intermediate.[16][17]

General Reaction Mechanism: Nucleophilic Addition-Elimination

Caption: Nucleophilic Addition-Elimination Mechanism.

This two-step addition-elimination mechanism is characteristic of acyl chlorides.[18][19] The high reactivity means that these reactions are often rapid and exothermic. This reactivity is a double-edged sword; while it allows for efficient synthesis, it also necessitates careful handling and storage.

Stability and Handling Considerations

-

Moisture Sensitivity: this compound reacts vigorously with water to form the corresponding carboxylic acid (2-chloro-4-fluorobenzoic acid) and hydrochloric acid.[16] This hydrolysis is often rapid and exothermic. Therefore, the compound must be handled under anhydrous conditions, for instance, under an inert atmosphere of nitrogen or argon.

-

Incompatibilities: It is incompatible with strong bases, alcohols, and amines, as it will react readily with these nucleophiles.

-

Storage: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[16]

Applications in Drug Development and Agrochemical Synthesis

The true value of understanding the physical properties of this compound lies in its successful application. Its unique structure makes it an essential building block for introducing the 2-chloro-4-fluorobenzoyl moiety into larger molecules.

-

Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and anti-cancer drugs. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets.

-

Agrochemical Development: In the agrochemical industry, it is used in the creation of novel herbicides and pesticides. The specific halogenation pattern can contribute to the efficacy and selectivity of the final product.[1]

Conclusion: A Versatile Reagent Demanding Precise Control

This compound is a highly reactive and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties—from its melting and boiling points to its density and reactivity—is not merely academic. It is essential for the safe handling, effective use, and successful synthesis of novel compounds. The experimental protocols and causative explanations provided in this guide are intended to equip researchers and scientists with the foundational knowledge required to harness the full potential of this important building block.

References

- University of Calgary. (n.d.). Melting point determination.

- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- GCSU. (n.d.). DETERMINATION OF BOILING POINTS.

- University of Technology. (2021, September 19). experiment (1) determination of melting points.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination.

- Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides.

- Amrita Vishwa Vidyapeetham. (n.d.). Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab.

- Vijay Nazare. (n.d.). Determination of Boiling Point (B.P):.

- University of Technology. (2021, July 16). Experimental No. (2) Boiling Point.

- Royal Society of Chemistry. (n.d.). Measuring density | Class experiment.

- Clarion University. (n.d.). Determination of Melting Point.

- Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment).

- JoVE. (2015, June 15). Video: Determining the Density of a Solid and Liquid.

- WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction.

- Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride.

- PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoyl chloride.

- PubChem. (n.d.). 2-Fluorobenzoyl chloride.

- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.

- Study.com. (n.d.). Video: Acyl Chloride Uses, Reactions & Synthesis.

Sources

- 1. innospk.com [innospk.com]

- 2. 4-Fluorobenzoyl Chloride [anshulchemicals.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. byjus.com [byjus.com]

- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 10. homesciencetools.com [homesciencetools.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Determining the Density of a Solid and Liquid [jove.com]

- 13. wjec.co.uk [wjec.co.uk]

- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. davjalandhar.com [davjalandhar.com]

- 16. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 17. chemistrystudent.com [chemistrystudent.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

2-Chloro-4-fluorobenzoyl chloride boiling point and density

An In-Depth Technical Guide to 2-Chloro-4-fluorobenzoyl Chloride: Properties, Applications, and Experimental Protocols

Introduction

This compound is a halogenated aromatic acyl chloride, a class of organic compounds renowned for their utility as reactive intermediates in chemical synthesis. Its molecular architecture, featuring both chlorine and fluorine atoms on the benzoyl ring, imparts a unique reactivity profile that makes it an essential building block in the development of complex molecules.[1] This guide provides a comprehensive overview of the physicochemical properties, primary applications, and safe handling protocols for this compound, tailored for researchers and professionals in the pharmaceutical and chemical industries. The compound's enhanced electrophilic nature facilitates efficient acylation reactions, positioning it as a valuable reagent in the synthesis of novel pharmaceuticals and advanced agrochemicals.[1]

Physicochemical Properties

The physical and chemical characteristics of a reagent are fundamental to its application in synthesis. This compound is typically a colorless to light yellow liquid or a low-melting solid, a state that is dependent on the ambient temperature.[1][2] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₂FO | [1][3] |

| Molecular Weight | 193.00 g/mol | [1][3] |

| Boiling Point | 95 °C at 10 mmHg | [1][2] |

| Density | 1.447 - 1.47 g/mL | [1][3] |

| Melting Point | 16 °C | [1][2] |

| Refractive Index | n20/D 1.551 | [1][3] |

| Flash Point | 107 °C (225 °F) | [2][3] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1][2] |

| CAS Number | 21900-54-9 | [1][2][3][4] |

Applications in Drug Development and Agrochemicals

The true value of this compound lies in its role as a versatile synthetic intermediate. The presence of electron-withdrawing halogen substituents activates the acyl chloride group, making it a potent electrophile for acylation reactions.

-

Pharmaceutical Synthesis: This compound is a crucial intermediate in the production of a variety of pharmaceuticals.[1] It is particularly noted for its use in the synthesis of anti-inflammatory, analgesic, and anti-cancer agents.[1] The introduction of the 2-chloro-4-fluorobenzoyl moiety can significantly influence the biological activity and pharmacokinetic properties of a drug candidate, such as enhancing its stability or lipophilicity.[1]

-

Agrochemical Development: In the agricultural sector, it is employed in the formulation of next-generation herbicides and pesticides.[1] The unique substitution pattern helps in designing active ingredients with high efficacy and improved environmental profiles.[1]

Experimental Protocol: General Procedure for Amide Synthesis

The high reactivity of this compound makes it ideal for forming amide bonds, a cornerstone of medicinal chemistry. The following is a representative, self-validating protocol for the acylation of a primary or secondary amine.

Objective: To synthesize an N-substituted-2-chloro-4-fluorobenzamide.

Methodology:

-

Reagent Preparation: Dissolve the amine starting material (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 to 1.5 equivalents) in an appropriate anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon). The base is critical for scavenging the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.

-

Reaction Setup: Cool the solution to 0 °C using an ice-water bath. This initial cooling is a crucial control measure to manage the exothermic nature of the acylation reaction and minimize the formation of side products.

-

Acyl Chloride Addition: Add this compound (1.05 equivalents) dropwise to the cooled solution while stirring vigorously. The slow, controlled addition is essential to maintain the reaction temperature and ensure a homogenous reaction mixture.

-